molecular formula C30H37NO4 B13862978 [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

Cat. No.: B13862978
M. Wt: 478.6 g/mol
InChI Key: OOLLAFOLCSJHRE-HKASCBTCSA-N
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Description

Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in emergency contraception and the treatment of uterine fibroids. The deuterated form, Ulipristal Acetate-d3, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the basic steroid structure. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.

    Acetylation: Addition of acetyl groups to protect hydroxyl groups during subsequent reactions.

    Deuteration: Replacement of hydrogen atoms with deuterium, often using deuterated reagents.

    Purification: Use of chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ulipristal Acetate-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Addition of hydrogen or deuterium to double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving nucleophiles like sodium methoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ulipristal Acetate-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.

    Biology: Helps in understanding metabolic pathways by tracking the deuterium-labeled compound.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.

    Industry: Utilized in the production of more stable and effective pharmaceutical formulations.

Mechanism of Action

Ulipristal Acetate-d3 exerts its effects by binding to progesterone receptors, thereby modulating their activity. It acts as both an agonist and antagonist, depending on the tissue context. The compound delays ovulation by inhibiting follicular rupture and alters the endometrium to prevent implantation . It also affects the hypothalamus and pituitary gland, influencing hormone release .

Comparison with Similar Compounds

Similar Compounds

    Mifepristone: Another progesterone receptor modulator used for medical abortion and emergency contraception.

    Levonorgestrel: A hormone used in various contraceptive methods.

    Asoprisnil: A selective progesterone receptor modulator investigated for the treatment of uterine fibroids.

Uniqueness

Ulipristal Acetate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in biological systems. Compared to Mifepristone, it has lower glucocorticoid activity and better binding affinity . Unlike Levonorgestrel, Ulipristal Acetate-d3 can be used up to 120 hours after unprotected intercourse .

Properties

Molecular Formula

C30H37NO4

Molecular Weight

478.6 g/mol

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i2D3

InChI Key

OOLLAFOLCSJHRE-HKASCBTCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Origin of Product

United States

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